Acetamide, N-(2-hydroxyphenyl)-2-[(4-hydroxyphenyl)thio]-
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Overview
Description
Acetamide, N-(2-hydroxyphenyl)-2-[(4-hydroxyphenyl)thio]- is a complex organic compound that features both hydroxy and thio functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-hydroxyphenyl)-2-[(4-hydroxyphenyl)thio]- typically involves the reaction of 2-hydroxyaniline with 4-hydroxybenzenethiol in the presence of acetic anhydride. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxy and thio groups, leading to the formation of sulfoxides and quinones.
Reduction: Reduction reactions may target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Oxidation: Sulfoxides, quinones.
Reduction: Amines.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.
Biology
In biological research, Acetamide, N-(2-hydroxyphenyl)-2-[(4-hydroxyphenyl)thio]- may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine
The compound’s structural features make it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism by which Acetamide, N-(2-hydroxyphenyl)-2-[(4-hydroxyphenyl)thio]- exerts its effects depends on its interaction with molecular targets. The hydroxy and thio groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The aromatic rings may also participate in π-π interactions, influencing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(2-hydroxyphenyl)-: Lacks the thio group, leading to different reactivity and applications.
Acetamide, N-(4-hydroxyphenyl)-: Lacks the 2-hydroxyphenyl group, affecting its chemical behavior.
Thioacetamide: Contains a thio group but lacks the aromatic hydroxy groups, resulting in distinct properties.
Uniqueness
Acetamide, N-(2-hydroxyphenyl)-2-[(4-hydroxyphenyl)thio]- is unique due to the presence of both hydroxy and thio groups attached to aromatic rings
Properties
CAS No. |
443965-81-9 |
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Molecular Formula |
C14H13NO3S |
Molecular Weight |
275.32 g/mol |
IUPAC Name |
N-(2-hydroxyphenyl)-2-(4-hydroxyphenyl)sulfanylacetamide |
InChI |
InChI=1S/C14H13NO3S/c16-10-5-7-11(8-6-10)19-9-14(18)15-12-3-1-2-4-13(12)17/h1-8,16-17H,9H2,(H,15,18) |
InChI Key |
IRWGLNFPSKUEMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=CC=C(C=C2)O)O |
Origin of Product |
United States |
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